N-Acetyl-DL-aspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Formation and Metabolism

- Biosynthesis: N-Acetyl-DL-Asp is formed in the mitochondria of neurons through the action of the enzyme L-aspartate N-acetyltransferase (Asp-NAT). This enzyme transfers an acetyl group from acetyl-CoA to L-aspartate, resulting in N-Acetyl-DL-Asp. [Source: Cayman Chemical, ]

- Breakdown: N-Acetyl-DL-Asp is broken down back into L-aspartate and acetate by the enzyme aspartoacylase (ASPA), which is mainly expressed in oligodendrocytes, a type of glial cell in the brain. [Source: Cayman Chemical, ]

Potential Role in Canavan Disease

- Canavan disease is a rare, autosomal recessive neurological disorder caused by mutations in the ASPA gene, leading to a deficiency in aspartoacylase activity. This results in an accumulation of N-Acetyl-DL-Asp in the brain, which is thought to contribute to the characteristic symptoms of the disease, including cognitive decline, spasticity, and macrocephaly (enlarged head). [Source: National Institutes of Health, ]

Ongoing Research

While the exact role of N-Acetyl-DL-Asp in Canavan disease and other neurological conditions is still under investigation, ongoing research is exploring its potential as a:

- Biomarker: N-Acetyl-DL-Asp levels in the cerebrospinal fluid (CSF) could potentially serve as a biomarker for diagnosing Canavan disease and monitoring treatment response. [Source: Orphanet Journal of Rare Diseases, ]

- Therapeutic target: Strategies to reduce N-Acetyl-DL-Asp levels in the brain are being explored as potential therapeutic approaches for Canavan disease. These include gene therapy to restore ASPA function and enzyme replacement therapy. [Source: National Institutes of Health, ]

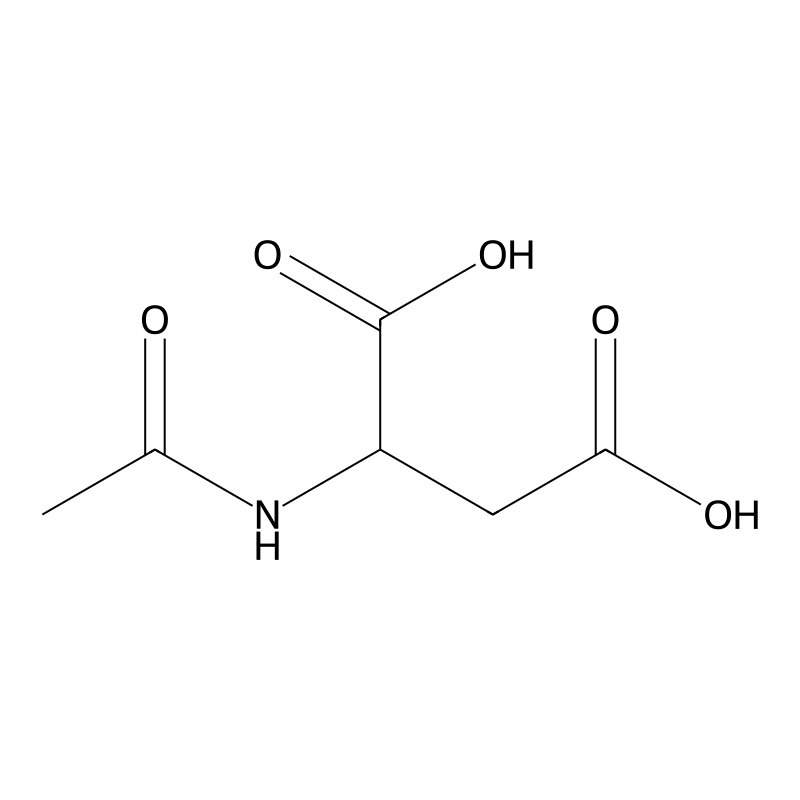

N-Acetyl-DL-aspartic acid is a derivative of aspartic acid, characterized by the addition of an acetyl group to the nitrogen atom of the amino acid. Its chemical formula is with a molecular weight of approximately 175.139 g/mol. This compound exists in two enantiomeric forms: L-aspartic acid and D-aspartic acid, which can influence its biological activity and interactions within the body. N-Acetyl-DL-aspartic acid is primarily found in the human brain and plays significant roles in various biochemical processes.

NAA is present in high concentrations in the brain, particularly in white matter, and is thought to play a role in several processes [, ]:

- Osmoregulation: NAA may contribute to maintaining the brain's fluid balance.

- Neurotransmission: NAA might influence the activity of certain neurotransmitters, although the exact mechanisms are unclear [].

- Axonal integrity: NAA may be involved in supporting the health and function of nerve fibers (axons) [].

- Hydrolysis: It can be hydrolyzed to yield L-aspartate and acetate, primarily catalyzed by the enzyme aspartoacylase. This reaction is significant in oligodendrocytes, which are cells that support neuronal function .

- Transamination: The compound may participate in transamination reactions, where an amino group is transferred to a keto acid, facilitating amino acid metabolism .

- Decarboxylation: Under certain conditions, it may also undergo decarboxylation, leading to the formation of other metabolites involved in neurotransmitter synthesis .

N-Acetyl-DL-aspartic acid exhibits various biological activities:

- Neuronal Osmolyte: It serves as an osmolyte that helps maintain fluid balance in neurons, contributing to cellular homeostasis .

- Precursor for Lipid Synthesis: The compound is a source of acetate for lipid and myelin synthesis, essential for maintaining neuronal integrity and function .

- Neurotransmitter Role: There is evidence suggesting that N-acetyl-DL-aspartic acid may act as a neurotransmitter or neuromodulator, influencing metabotropic glutamate receptors .

- Marker for Neurological Conditions: Altered levels of N-acetyl-DL-aspartic acid have been associated with various neurological disorders, including Alzheimer's disease and Canavan disease, making it a potential biomarker for diagnostic purposes .

Several methods have been developed for synthesizing N-Acetyl-DL-aspartic acid:

- Chemical Synthesis: This involves the acetylation of aspartic acid using acetic anhydride or acetyl chloride under controlled conditions to ensure high yields and purity .

- Biological Synthesis: Enzymatic methods utilizing specific enzymes such as aspartoacylase facilitate the conversion of aspartic acid into N-acetyl-DL-aspartic acid, leveraging biological systems for more sustainable production methods .

- High-Performance Liquid Chromatography (HPLC): HPLC techniques can be employed for both the synthesis and analysis of N-acetyl-DL-aspartic acid, allowing for precise quantification and separation from other compounds .

N-Acetyl-DL-aspartic acid has several applications:

- Neuroscience Research: It is extensively used as a marker in magnetic resonance spectroscopy to study brain metabolism and function due to its prominent spectral peak .

- Diagnostic Tool: Its levels are measured in patients with neurological disorders to assess brain health and disease progression, aiding in diagnosis and treatment planning .

- Nutraceuticals: The compound is investigated for its potential health benefits, including cognitive enhancement and neuroprotection, making it a candidate for dietary supplements aimed at improving brain function .

Research on N-Acetyl-DL-aspartic acid has revealed its interactions with various biological systems:

- Metabotropic Receptors: Studies indicate that it may modulate glutamate receptors, which are crucial for synaptic plasticity and memory formation .

- Cellular Mechanisms: Interaction with oligodendrocytes suggests that it plays a role in myelination processes, impacting neuronal signal transmission efficiency .

- Neuroprotective Effects: Some studies suggest that it may exert protective effects against neurodegeneration by supporting mitochondrial function and energy metabolism within neurons .

N-Acetyl-DL-aspartic acid shares similarities with several other compounds derived from amino acids. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Acetyl-L-aspartic acid | C6H9NO5 | Predominantly found in human neurons; involved in lipid synthesis. |

| N-Acetylaspartate | C6H9NO5 | Major peak in proton nuclear magnetic resonance spectroscopy; implicated in neurological disorders. |

| N-Acetylasparagine | C6H10N2O4 | Contains an additional nitrogen; involved in protein synthesis. |

| N-Acetyl-L-glutamate | C7H12N2O5 | Functions as a neurotransmitter; involved in excitatory signaling pathways. |

N-Acetyl-DL-aspartic acid's uniqueness lies in its dual enantiomeric form and its specific roles in neuronal health and metabolic processes compared to other compounds listed above. Its involvement in both structural and functional aspects of brain physiology makes it a critical subject of study within neuroscience.

N-Acetyl-DL-aspartic acid is an acetylated derivative of aspartic acid with the molecular formula C₆H₉NO₅ [1] [2]. The compound has a molecular weight of 175.14 grams per mole and is registered under the Chemical Abstracts Service number 2545-40-6 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-acetamidobutanedioic acid [1] [3].

The molecular structure consists of an aspartic acid backbone with an acetyl group attached to the amino nitrogen [1]. The compound contains two carboxylic acid functional groups, one α-carboxyl group and one side chain carboxyl group, characteristic of aspartic acid derivatives [1] [2]. The acetyl modification at the amino group prevents the typical ionization behavior of the amino function, distinguishing it from the parent aspartic acid [1].

The structural representation in Simplified Molecular Input Line Entry System format is CC(=O)NC(CC(=O)O)C(=O)O [1] [2]. The International Chemical Identifier for N-Acetyl-DL-aspartic acid is InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12) [1]. The corresponding International Chemical Identifier Key is OTCCIMWXFLJLIA-UHFFFAOYSA-N [1] [2].

Physical Properties (Solubility, Melting Point, Boiling Point)

Physical State and Appearance

N-Acetyl-DL-aspartic acid exists as a solid at room temperature, specifically appearing as a white to off-white powder [2] [11]. The compound exhibits crystalline characteristics typical of amino acid derivatives [2] [11].

Solubility Characteristics

The solubility profile of N-Acetyl-DL-aspartic acid varies significantly across different solvents [9]. In aqueous systems, the compound demonstrates a water solubility greater than 26.3 milligrams per milliliter [1]. When dissolved in phosphate-buffered saline at pH 7.2, the solubility reaches approximately 10 milligrams per milliliter [9].

The compound shows enhanced solubility in organic solvents compared to purely aqueous systems [9]. In ethanol, N-Acetyl-DL-aspartic acid achieves a solubility of approximately 20 milligrams per milliliter [9]. Both dimethyl sulfoxide and dimethylformamide demonstrate superior solvation properties, with solubilities reaching approximately 30 milligrams per milliliter in each solvent [9]. These solubility characteristics make the compound suitable for various analytical and research applications requiring different solvent systems [9].

Thermal Properties

The thermal properties of N-Acetyl-DL-aspartic acid include specific temperature parameters for phase transitions [3] [12]. While the exact melting point for the racemic mixture is not definitively established in the literature, the L-enantiomer exhibits a melting point range of 137-140 degrees Celsius [10] [12]. This provides a reference point for the thermal behavior of the DL-form.

The predicted boiling point for N-Acetyl-DL-aspartic acid is 425.3 ± 35.0 degrees Celsius [3] [12]. This high boiling point reflects the strong intermolecular interactions present in the compound due to its multiple hydrogen bonding sites and ionic character [3].

Chemical Properties and Reactivity

Chemical Stability

N-Acetyl-DL-aspartic acid demonstrates considerable chemical stability under standard laboratory conditions [14]. Research indicates that the compound remains relatively stable for a period of twenty-four hours following preparation in aqueous solutions [14]. This stability characteristic makes it suitable for various analytical procedures and experimental protocols that require consistent chemical composition over extended time periods [14].

Hydrolysis Susceptibility

The compound exhibits specific reactivity patterns, particularly regarding hydrolysis reactions [14]. Under acidic conditions, N-Acetyl-DL-aspartic acid undergoes hydrolysis, which cleaves the acetyl group from the amino nitrogen [14]. This hydrolytic process liberates free aspartic acid and acetate as the primary products [14]. The hydrolysis reaction represents a key chemical property that distinguishes this compound from non-acetylated amino acids [14].

Reactivity with Analytical Reagents

N-Acetyl-DL-aspartic acid demonstrates unique reactivity characteristics with common analytical reagents [14]. Unlike free amino acids, this compound does not react directly with ninhydrin reagent due to the acetyl group blocking the amino function [14]. This property is utilized in analytical chemistry for quantitative determination, where the compound can be measured before and after acid hydrolysis to calculate concentrations [14].

Enzymatic Interactions

The compound serves as a substrate for specific enzymatic reactions [15]. Aspartoacylase, an enzyme predominantly expressed in oligodendrocytes, catalyzes the hydrolysis of N-Acetyl-DL-aspartic acid to produce aspartic acid and acetate [15]. This enzymatic conversion represents a biologically relevant chemical transformation that occurs in neural tissues [15].

Chemical Reactivity Profile

N-Acetyl-DL-aspartic acid can participate in various chemical reactions typical of compounds containing both carboxylic acid and amide functional groups . The compound can undergo oxidation reactions, particularly at the acetyl group, potentially leading to the formation of corresponding carboxylic acids . Reduction reactions may convert the acetyl group to an alcohol group under appropriate conditions . Additionally, the compound can participate in nucleophilic substitution reactions where the acetyl group may be replaced by other functional groups .

Acid-Base Characteristics and pKa Values

Ionization Behavior

N-Acetyl-DL-aspartic acid contains two ionizable carboxylic acid groups that determine its acid-base behavior [1] [3]. The acetylation of the amino group effectively eliminates the basic character typical of free amino acids, leaving only acidic functionalities [1]. This structural modification significantly alters the ionization profile compared to the parent aspartic acid molecule [22].

Predicted pKa Values

The predicted pKa value for N-Acetyl-DL-aspartic acid is 3.14 ± 0.10 [3] [21]. This value represents the composite acidic behavior of the compound's carboxylic acid groups [3]. The α-carboxyl group is estimated to have a pKa around 2.1, while the side chain carboxyl group exhibits a pKa approximately 3.9, based on comparisons with related aspartic acid derivatives [22].

Charge State Distribution

At physiological pH (7.4), N-Acetyl-DL-aspartic acid exists predominantly in its dianionic form with a net charge of -2 [1]. Both carboxylic acid groups are completely deprotonated under these conditions, resulting in the formation of the corresponding carboxylate anions [1]. The isoelectric point is estimated to be approximately 2.9, calculated from the individual pKa values of the ionizable groups [21].

pH-Dependent Behavior

The compound's behavior varies significantly with pH changes in the surrounding medium [19]. At very low pH values (below 2), both carboxylic acid groups remain predominantly protonated [19]. As the pH increases through the first pKa, the α-carboxyl group begins to deprotonate [19]. Complete deprotonation of both carboxylic acid groups occurs at pH values above 5, where the compound maintains its dianionic state [19].

| Ionization Parameter | Value | Basis for Estimation |

|---|---|---|

| Overall pKa (predicted) | 3.14 ± 0.10 | ChemicalBook prediction [3] |

| α-Carboxyl pKa (estimated) | ~2.1 | Comparison with related compounds [22] |

| Side Chain Carboxyl pKa (estimated) | ~3.9 | Based on aspartic acid derivatives [22] |

| Isoelectric Point (estimated) | ~2.9 | Calculated from pKa values [21] |

| Net Charge at pH 7.4 | -2 | Both carboxyl groups ionized [1] |

| Number of Ionizable Groups | 2 | Two carboxylic acid groups [1] |

Stereochemistry and Isomeric Forms

Enantiomeric Composition

N-Acetyl-DL-aspartic acid represents a racemic mixture containing equal proportions of two enantiomers: N-Acetyl-L-aspartic acid and N-Acetyl-D-aspartic acid [1] [23]. The designation "DL" specifically indicates this equimolar composition of both stereoisomeric forms . Each enantiomer possesses identical physical and chemical properties in achiral environments but differs in their interactions with chiral molecules and their optical activity [24].

Chirality Center and Configuration

The compound contains one chiral center located at the α-carbon (carbon-2) of the aspartic acid backbone [1] [27]. The L-enantiomer exhibits the (S)-configuration at this stereogenic center, while the D-enantiomer displays the (R)-configuration [27]. This chirality center determines the three-dimensional spatial arrangement of the functional groups around the central carbon atom [27].

Optical Activity Properties

As a racemic mixture, N-Acetyl-DL-aspartic acid exhibits no net optical rotation (0 degrees) due to the equal and opposite contributions of its constituent enantiomers . The individual L-enantiomer demonstrates a specific rotation [α]D of +12 ± 1 degrees when measured at a concentration of 2 percent in 6 molar hydrochloric acid [12] [27]. The D-enantiomer exhibits an equal but opposite optical rotation under the same conditions .

Individual Enantiomer Properties

N-Acetyl-L-aspartic acid, registered under Chemical Abstracts Service number 997-55-7, represents the naturally occurring stereoisomer [12] [21]. This enantiomer exhibits specific optical activity and biological relevance in neural metabolism [29]. The D-enantiomer, while less common in biological systems, possesses identical chemical reactivity but opposite optical rotation characteristics [23] [24].

Separation and Analysis Methods

Several analytical techniques enable the separation and quantification of the individual enantiomers within the racemic mixture [28]. Chiral high-performance liquid chromatography represents the most common method for enantiomeric separation, utilizing chiral stationary phases that differentiate between the stereoisomers [28]. Enzymatic resolution methods can also achieve separation based on the stereoselective action of specific enzymes that preferentially act on one enantiomer [28].

Pharmacokinetic Differences

Research on related N-acetylated amino acids demonstrates that enantiomers can exhibit significantly different pharmacokinetic behaviors [24]. Studies with N-acetyl-leucine enantiomers revealed substantial differences in absorption, distribution, and metabolism between the L and D forms [24]. These findings suggest that the individual enantiomers of N-Acetyl-DL-aspartic acid may also display distinct biological handling characteristics [24].

| Stereochemical Parameter | Value/Description | Reference Source |

|---|---|---|

| Enantiomeric Composition | 1:1 L:D mixture | Definition of DL-form |

| Chiral Center Location | Carbon-2 (α-carbon) | Standard amino acid structure [27] |

| L-Enantiomer Configuration | (S)-configuration | Standard nomenclature |

| D-Enantiomer Configuration | (R)-configuration | Standard nomenclature |

| Racemic Optical Rotation | 0° (no net activity) | Racemic mixture property |

| L-Enantiomer Specific Rotation | +12 ± 1° (c=2%, 6M HCl) | ChemicalBook data [12] |

| L-Enantiomer CAS Number | 997-55-7 | Chemical databases [12] [21] |

| Separation Methods | Chiral HPLC, enzymatic resolution | Analytical methods [28] |

N-Acetyl-DL-aspartic acid exhibits distinctive nuclear magnetic resonance characteristics that enable its identification and quantification in complex biological systems [1] [2]. The proton nuclear magnetic resonance spectrum of this compound displays several characteristic signals that reflect its molecular structure and chemical environment.

Proton Nuclear Magnetic Resonance Characteristics

The 1H nuclear magnetic resonance spectrum of N-Acetyl-DL-aspartic acid presents four primary resonance regions [3]. The alpha proton attached to the carbon bearing the amino group appears as a multiplet centered at 4.379 parts per million [3]. The beta methylene protons of the aspartate side chain generate two distinct signals at 2.684 parts per million and 2.480 parts per million due to their diastereotopic nature [3]. The most prominent feature in the spectrum is the acetyl methyl group, which produces a sharp singlet at 2.006 parts per million [3].

This acetyl methyl resonance at 2.02 parts per million represents the most characteristic signal for N-acetylaspartic acid identification [1] [2]. The signal arises from the three equivalent hydrogen atoms of the acetyl group, which are magnetically isolated from neighboring protons through the intervening nitrogen atom [4]. This isolation results in a sharp, well-defined peak that serves as a reliable marker for the compound's presence [1] [2].

Carbon-13 Nuclear Magnetic Resonance Profile

The 13C nuclear magnetic resonance spectrum provides complementary structural information through six distinct carbon environments [3]. The acetyl methyl carbon resonates at 24.681 parts per million, while the alpha carbon appears at 55.972 parts per million [3]. The carbonyl carbons display characteristic downfield shifts, with the acetyl carbonyl carbon at 42.354 parts per million and the carboxyl carbons appearing between 176-182 parts per million [3] [5].

The carboxyl carbons of both the alpha carboxylic acid and the side chain carboxylic acid produce signals at 176.239, 181.699, and 181.554 parts per million [3]. These chemical shifts reflect the electron-withdrawing nature of the carbonyl oxygen atoms and the typical range for carboxylic acid carbons in amino acid derivatives [5].

Mass Spectrometry Fingerprint

Mass spectrometry analysis of N-Acetyl-DL-aspartic acid reveals characteristic fragmentation patterns that facilitate its identification and quantification [6]. Under electrospray ionization conditions in negative ion mode, the compound exhibits predictable fragmentation behavior that provides structural confirmation.

Molecular Ion and Base Peak Characteristics

The molecular ion peak appears at mass-to-charge ratio 174, corresponding to the deprotonated molecule [M-H]⁻ [6] [7]. This molecular ion serves as the primary identification marker for the compound. The fragmentation pattern yields three prominent daughter ions that provide additional structural confirmation [6].

The base peak occurs at mass-to-charge ratio 88, resulting from the combined loss of carbon dioxide and the acetyl group (loss of 86 mass units) [6]. This fragmentation represents the most abundant ion in the spectrum and indicates the characteristic loss pattern of N-acetylated amino acids [6]. A secondary fragment at mass-to-charge ratio 130 corresponds to decarboxylation, involving the loss of 44 mass units from the molecular ion [6].

Characteristic Fragmentation Pathways

The N-acetyl moiety produces a distinctive fragment at mass-to-charge ratio 58, representing the acetyl ammonium ion [CH₃CONH₂]⁺ [6]. This fragment is particularly diagnostic for N-acetylated compounds and confirms the presence of the acetyl functional group. The fragmentation pattern follows typical amino acid derivative behavior, with preferential cleavage at bonds adjacent to electronegative atoms [8].

These fragmentation characteristics enable the development of selective multiple reaction monitoring methods for quantitative analysis [7]. The transitions 174→88, 174→130, and 174→58 provide multiple confirmation points for compound identification and allow for enhanced selectivity in complex biological matrices [7].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of N-Acetyl-DL-aspartic acid reveals characteristic absorption bands that correspond to the functional groups present in the molecule [9]. The spectrum displays several diagnostic regions that enable identification of the compound's structural features.

Primary Infrared Absorption Bands

The amide functional group produces characteristic stretching vibrations in the region between 3140-3425 wavenumbers [9]. The N-H stretching vibration of the primary amide appears as a strong, broad absorption at 3425 wavenumbers, while the secondary amine N-H stretch occurs at 3140 wavenumbers [9]. These absorptions are diagnostic for the presence of both primary and secondary nitrogen-containing functional groups.

The carbonyl stretching region displays two prominent absorptions corresponding to the different carbonyl environments. The carboxylic acid C=O stretch appears at 1738 wavenumbers, while the amide C=O stretch (amide I band) occurs at 1640 wavenumbers [9]. The amide II band, representing N-H bending coupled with C-N stretching, appears at 1533 wavenumbers [9].

Additional Structural Confirmation Bands

The alkyl C-H bending vibration appears at 1405 wavenumbers, confirming the presence of methyl and methylene groups [9]. The C-N stretching vibration occurs at 1226 wavenumbers, while the C-O stretching appears at 1051 wavenumbers [9]. These absorptions provide confirmation of the amino acid backbone structure and the acetyl modification.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes [10] [11]. The technique proves particularly valuable for detecting changes in amino acid residues, including phenylalanine, tyrosine, tryptophan, cysteine, aspartate, and glutamate environments [10]. Raman analysis can detect molecular-level alterations that occur in disease states or metabolic perturbations [11].

Chromatographic Behavior

Chromatographic separation of N-Acetyl-DL-aspartic acid requires careful consideration of the compound's physicochemical properties, including its polar nature and ionizable functional groups [12] [13]. The compound exhibits hydrophilic characteristics due to the presence of two carboxylic acid groups and the amide functionality.

High-Performance Liquid Chromatography Methods

Ion-pairing high-performance liquid chromatography represents an effective approach for N-acetylaspartic acid separation [12]. A method utilizing a C18 column with a mobile phase containing 2.8 millimolar tetrabutylammonium hydroxide, 25 millimolar potassium dihydrogen phosphate, and 1.25% methanol at pH 7.00 provides excellent separation [12]. The isocratic elution at a flow rate of 1 milliliter per minute and column temperature of 23°C enables baseline resolution from interfering compounds [12].

Liquid chromatography-tandem mass spectrometry methods employ shorter C8 columns (2.1 × 150 millimeters) with mobile phases consisting of acetonitrile and water in equal proportions containing 0.05% formic acid [7]. Under these conditions, N-acetylaspartic acid elutes at 1.6 minutes with excellent peak shape and minimal matrix interference [7]. The method provides a limit of quantification of 1 micromolar with linear response up to 2 millimolar [7].

Gas Chromatography Approaches

Gas chromatography-mass spectrometry requires derivatization due to the compound's polar nature and thermal instability [14]. Conversion to pentafluorobenzyl ester derivatives enables gas chromatographic analysis with negative-ion chemical ionization mass spectrometry detection [14]. This approach achieves sub-picogram detection limits and provides exceptional selectivity for biological matrix analysis [14].

The derivatization process involves acidification of samples followed by ethyl acetate extraction and chemical modification to reduce polarity [14]. Trideuterated internal standards ensure accurate quantification and compensation for derivatization efficiency variations [14].

Retention Behavior and Selectivity

The retention characteristics of N-Acetyl-DL-aspartic acid reflect its amphiphilic nature, with both hydrophilic and hydrophobic regions [15]. In reversed-phase systems, the compound exhibits moderate retention due to the balance between polar carboxyl and amide groups and the hydrophobic acetyl methyl group. Ion-pairing reagents enhance retention by masking the ionic character of the carboxyl groups [12].

Sequential elution liquid chromatography using tandem columns enables separation of weak acids, neutral compounds, and permanent anions in a single analysis [15]. This approach provides enhanced peak capacity and reduced separation disorder compared to conventional single-column methods [15].

Standardized spectral databases provide essential reference data for N-Acetyl-DL-aspartic acid identification and quantification [16] [17]. Multiple international databases maintain high-quality spectral records that serve as analytical benchmarks for research and clinical applications.

Nuclear Magnetic Resonance Database Resources

The Biological Magnetic Resonance Bank maintains comprehensive nuclear magnetic resonance data for N-acetylaspartic acid under entry bmse000423 [3]. This database provides validated chemical shift assignments, experimental conditions, and raw spectral data obtained using standardized protocols [3]. The Madison Metabolomics Consortium contributed these high-quality spectra acquired on a Bruker DMX 500 megahertz spectrometer [3].

The Human Metabolome Database contains additional proton nuclear magnetic resonance spectra under identifier HMDB0000812 [18]. These spectra include experimental conditions, peak assignments, and validation reports that enable reliable compound identification [18]. The database provides downloadable spectral files in multiple formats including nmrML and JCAMP-DX [18].

Mass Spectrometry Reference Collections

MassBank Europe maintains mass spectral records for N-acetylaspartic acid with high-quality fragmentation data [19]. The database includes spectra obtained using various ionization methods and collision energies, providing comprehensive fragmentation pattern libraries [17]. The mzCloud database contains manually curated mass spectral data with 102 individual spectra covering multiple tandem mass spectrometry stages [17].

The National Institute of Standards and Technology Chemistry WebBook provides ion clustering data and thermodynamic properties for N-acetylaspartic acid [16]. This resource includes binding energy measurements for sodium and lithium ion complexes, which aid in understanding ionization behavior during mass spectrometric analysis [16].

Analytical Standards and Reference Materials

Chemical suppliers provide characterized analytical standards of N-Acetyl-DL-aspartic acid with certified purity levels exceeding 95% [20]. Sigma-Aldrich offers the compound under catalog number A5625 with complete analytical documentation including nuclear magnetic resonance, infrared, and mass spectral verification [20]. The material exhibits white to off-white powder appearance and requires storage at 2-8°C to maintain stability [20].

Isotopically labeled standards enable accurate quantification through stable isotope dilution methodologies [21] [22]. The deuterated analog N-Acetyl-DL-aspartic acid-2,3,3-d₃ serves as an internal standard for mass spectrometric quantification, with the deuterium atoms providing distinct mass spectral signatures while maintaining similar chemical behavior [21].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

997-55-7